molecular formula C18H16ClN3O5S B10988380 Methyl 5-(4-chlorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(4-chlorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10988380
M. Wt: 421.9 g/mol
InChI Key: PVPKSEFAAOMTCB-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 5, a methyl carboxylate at position 4, and a 3-methoxy-1,2-oxazole-linked propanoyl amide at position 2. This structural complexity confers unique electronic and steric properties, making it a candidate for exploration in medicinal and agrochemical research.

Properties

Molecular Formula

C18H16ClN3O5S

Molecular Weight

421.9 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16ClN3O5S/c1-25-14-9-12(27-22-14)7-8-13(23)20-18-21-15(17(24)26-2)16(28-18)10-3-5-11(19)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,20,21,23)

InChI Key

PVPKSEFAAOMTCB-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

  • Core Structure : Shares the thiazole backbone and 4-chlorophenyl substituent at position 3.
  • Key Differences: Position 2 substituent: Pyrazolyl group vs. oxazolyl propanoyl amide in the target compound. Ester group: Ethyl carboxylate (C2H5) vs. methyl (CH3), affecting lipophilicity (logP: ~3.5 vs. ~3.0 estimated).

Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

  • Core Structure : Thiazole with a carboxylate ester at position 3.
  • Key Differences: Position 5 substituent: 4-Methylphenylamino group (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6g)

  • Core Structure : Pyrazole-thiadiazine hybrid.
  • Key Differences: Thiadiazine ring introduces sulfur atoms, altering electronic distribution (higher polar surface area vs. oxazole).

Physicochemical and Structural Properties

Property Target Compound Ethyl Thiazole () Ethyl Amino-Thiazole ()
Molecular Weight (g/mol) ~435.8 (estimated) 441.9 262.3
Melting Point (°C) Not reported Not reported Not reported
LogP (estimated) ~3.2 ~3.5 ~2.8
Key Functional Groups Oxazole, chlorophenyl, amide Pyrazole, fluorophenyl, ethyl ester Methylphenylamino, ethyl ester
  • Impact of Ester Groups : Methyl esters (target) generally exhibit lower hydrophobicity than ethyl esters, enhancing aqueous solubility .
  • Chlorophenyl vs.

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